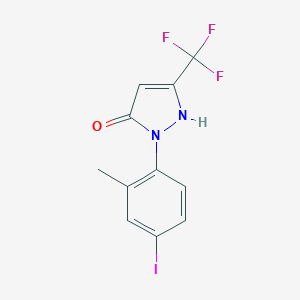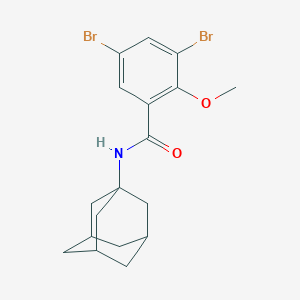![molecular formula C27H21N3OS B301809 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. It has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to explore its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with benzaldehyde to form a Schiff base. The Schiff base is then reacted with allylisatin to produce the desired compound. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluene sulfonic acid.
Aplicaciones Científicas De Investigación
5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
Nombre del producto |
5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C27H21N3OS |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(5E)-3-phenyl-2-phenylimino-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21N3OS/c1-2-17-29-19-20(23-15-9-10-16-24(23)29)18-25-26(31)30(22-13-7-4-8-14-22)27(32-25)28-21-11-5-3-6-12-21/h2-16,18-19H,1,17H2/b25-18+,28-27? |
Clave InChI |
ATHHIMMRTKFDOV-OFGWUVNBSA-N |
SMILES isomérico |
C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
SMILES canónico |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)